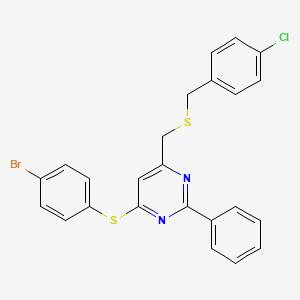

4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-phenylpyrimidine

Description

4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-phenylpyrimidine is a pyrimidine derivative featuring dual sulfanyl substituents: a 4-bromophenyl group at position 4 and a 4-chlorobenzyl group at position 4. Its synthesis typically involves S-alkylation reactions, similar to related pyrimidine derivatives, to introduce sulfanyl groups at specific positions .

Properties

IUPAC Name |

4-(4-bromophenyl)sulfanyl-6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BrClN2S2/c25-19-8-12-22(13-9-19)30-23-14-21(16-29-15-17-6-10-20(26)11-7-17)27-24(28-23)18-4-2-1-3-5-18/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYBNPSYGKBRFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)Br)CSCC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BrClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-phenylpyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the bromophenyl, chlorobenzyl, and phenyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-phenylpyrimidine can undergo various chemical reactions, including:

Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromophenyl and chlorobenzyl groups can be reduced to their corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.

Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium hydride, potassium tert-butoxide, DMF, THF

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Hydrocarbons

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-phenylpyrimidine is a complex organic molecule with a pyrimidine core and various aromatic and sulfur functionalities. It is used in scientific research and has potential applications in medicinal chemistry for drug development [1, 3].

Chemical Structure and Reactivity

The compound features a pyrimidine ring with sulfanyl groups at the 4 and 6 positions, along with phenyl and bromophenyl substituents. This structure allows for diverse biological interactions. The sulfanyl groups can react with electrophiles, and the aromatic rings can undergo further substitutions under the right conditions.

Potential Applications

this compound holds promise for various applications, especially in medicinal chemistry. Its unique structure may lead to uses in antibacterial, anticancer, and enzyme inhibitory applications [1, 3].

Interaction Studies

Understanding how this compound behaves in biological systems requires interaction studies. Exploration areas include:

- Protein Binding Studies Examining how the compound interacts with target proteins can help in understanding its mechanism of action.

- Cellular Uptake Investigating how cells absorb the compound can provide insights into its bioavailability and efficacy.

- Metabolic Pathways Studying how the compound is metabolized in the body can help identify potential toxic effects and optimize its structure for drug development.

Similar Compounds

Several compounds share structural similarities:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-(Bromophenyl)-6-(Chlorophenyl)pyrimidin-2-amine | Contains bromine and chlorine on phenyl rings | Exhibits strong hydrogen bonding capabilities |

| 6-(Phenylthio)-2-(pyridin-3-yl)pyrimidin-4(3H)-one | Incorporates a pyridine ring | Known for its kinase inhibition properties |

| 5-(Chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one | Features a methylthio group | Demonstrates antimicrobial activity |

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl groups can form covalent bonds with target proteins, leading to inhibition or activation of their function. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations and Molecular Design

The compound’s structural uniqueness lies in its substituents, which differ from analogs in the following ways:

Key Observations :

- Halogen Effects: Bromine (target compound) vs.

- Spatial Arrangements : The target compound’s 4-bromophenyl and 4-chlorobenzyl groups may influence dihedral angles (e.g., ~78° for orthogonal rings in analogs), impacting molecular interactions .

- Functional Groups : Nitriles (e.g., in ) or acetamides (e.g., in ) introduce polarity, contrasting with the target’s purely aromatic substituents.

Biological Activity

Introduction

The compound 4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-phenylpyrimidine is a complex organic molecule with a pyrimidine core and multiple substituents that suggest potential for diverse biological interactions. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C24H18BrClN2S2

- Molecular Weight : 513.9 g/mol

- CAS Number : 339279-27-5

The structure includes a pyrimidine ring with sulfanyl groups at the 4 and 6 positions, which enhances its reactivity and potential biological activity. The presence of halogenated aromatic groups further suggests possible interactions with biological targets.

Biological Activity Overview

Compounds with similar pyrimidine scaffolds have been extensively studied for various biological activities, including:

- Antitumor Activity : Pyrimidine derivatives are known for their ability to inhibit cancer cell proliferation. For instance, studies have shown that certain pyrimidine analogs can significantly reduce cell viability in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The antibacterial activity of sulfanyl-containing compounds has been documented, highlighting their potential as antimicrobial agents against a range of bacterial strains .

- Enzyme Inhibition : Compounds like this pyrimidine derivative may act as inhibitors of key enzymes involved in metabolic pathways, including acetylcholinesterase and urease . This suggests potential applications in treating diseases related to enzyme dysregulation.

- Anti-inflammatory Effects : Some studies indicate that similar compounds can modulate inflammatory responses, which could be beneficial in conditions such as arthritis or other inflammatory diseases .

Mechanisms of Action

The biological activity of This compound may involve several mechanisms:

- Nucleophilic Substitutions : The sulfanyl groups can participate in nucleophilic attacks on electrophilic centers in biological molecules, potentially leading to the modification of proteins or nucleic acids.

- Electrophilic Aromatic Substitution : The aromatic rings may undergo electrophilic substitutions that enhance the compound's interaction with cellular targets.

- Interaction with Receptors and Enzymes : The compound may bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular signaling pathways.

Case Studies and Research Findings

- Antitumor Studies : Research has demonstrated that pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, a study found that a related pyrimidine compound inhibited proliferation in A431 vulvar epidermal carcinoma cells by inducing apoptosis .

- Antimicrobial Activity Evaluation : In vitro studies have shown that similar sulfanyl derivatives possess potent antibacterial activity against both gram-positive and gram-negative bacteria, suggesting their potential as therapeutic agents in infectious diseases .

- Enzyme Inhibition Research : A study evaluating the enzyme inhibitory properties of related compounds found that they effectively inhibited acetylcholinesterase, which is crucial for the treatment of Alzheimer’s disease .

The compound This compound exhibits promising biological activity across various domains, including antitumor effects, antimicrobial properties, and enzyme inhibition. Its unique structural features enhance its potential for diverse interactions within biological systems, making it a noteworthy candidate for further research in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.